溴化 PF 3084014

描述

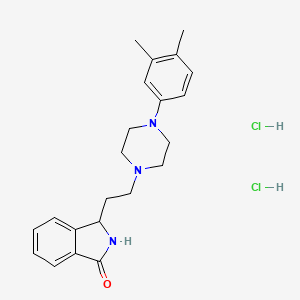

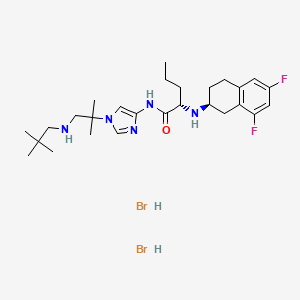

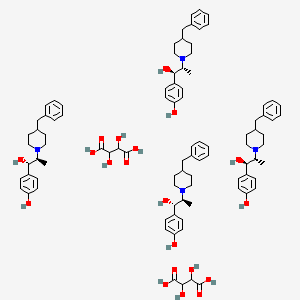

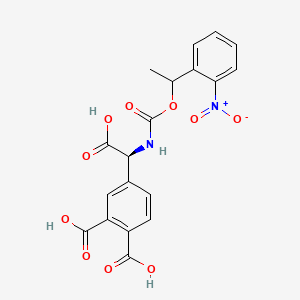

PF 3084014 hydrobromide, also known as Nirogacestat, is a potent γ-secretase inhibitor . It has IC50 values of 1.2 and 6.2 nM in whole cell and cell-free assays, respectively . It reduces Aβ in brain, CSF, and plasma in mice and guinea pigs .

Molecular Structure Analysis

The molecular formula of PF 3084014 hydrobromide is C27H41F2N5O.HBr . Its molecular weight is 651.47 g/mol . The chemical name is (2S)-2-[[ (2S)-6,8-Difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]amino]-N-[1-[2-[(2,2-dimethylpropyl)amino]-1,1-dimethylethyl]-1H-imidazol-4-yl]pentanamide dihydrobromide .Physical And Chemical Properties Analysis

PF 3084014 hydrobromide is soluble to 10 mM in water with gentle warming and to 100 mM in DMSO . It should be stored in a desiccated state at room temperature .科学研究应用

Alzheimer’s Disease Research

PF 3084014 hydrobromide: is primarily recognized for its role in Alzheimer’s disease research due to its ability to inhibit γ-secretase . This enzyme is responsible for the production of β-amyloid peptides, which accumulate to form plaques in the brains of Alzheimer’s patients. By inhibiting γ-secretase, PF 3084014 hydrobromide can reduce the production of these peptides, potentially slowing the progression of the disease.

Cancer Therapy

Research has indicated that PF 3084014 hydrobromide may contribute to tumor suppression in various forms of cancer, including breast, pancreatic carcinoma, and hepatocellular carcinoma . It achieves this by inhibiting the Notch signaling pathway, which is often implicated in the development and progression of these cancers.

Treatment of Desmoid Tumors

Desmoid tumors, which are benign but can be aggressive and life-threatening due to their potential to invade nearby tissues, may also be treated with PF 3084014 hydrobromide . Its inhibition of the Notch signaling pathway can contribute to the suppression of these tumors .

Hematological Malignancies

PF 3084014 hydrobromide: has been shown to have antileukemic effects in T-cell acute lymphoblastic leukemias (T-ALL) when used in combination with dexamethasone . This suggests its potential application in the treatment of certain blood cancers.

Pharmacokinetics and Dynamics

The compound is also valuable in pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Such studies are crucial for developing therapeutic dosing regimens .

Combination Drug Therapy

Finally, the potential of PF 3084014 hydrobromide in combination drug therapy is being explored. Its use with other therapeutic agents could enhance efficacy and reduce side effects in the treatment of complex diseases like cancer .

未来方向

PF 3084014 hydrobromide has shown promising results in preclinical studies, particularly in the context of breast cancer . It demonstrated synergistic effects with docetaxel through multiple mechanisms . This provides a strong preclinical rationale for the clinical utility of PF 3084014 hydrobromide to improve taxane therapy .

属性

IUPAC Name |

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41F2N5O.2BrH/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4;;/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35);2*1H/t20-,23-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEYYZYDWLAIPW-KBVFCZPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43Br2F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PF 3084014 hydrobromide | |

CAS RN |

1962925-29-6 | |

| Record name | Nirogacestat hydrobromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1962925296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NIROGACESTAT HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1XY6L45Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride](/img/structure/B560245.png)

![2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B560264.png)